molecular formula C30H30N4O4S B3819761 4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)

4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)

Cat. No. B3819761
M. Wt: 542.6 g/mol
InChI Key: HDFZUPLNTOYHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)' is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

'4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)' has been used in various scientific research applications. One of the primary applications of this compound is in the field of analytical chemistry. It has been used as a reagent for the determination of various metal ions, including copper, nickel, and cobalt.
This compound has also been studied for its potential application in the field of medicine. It has been found to exhibit anticancer activity against various cancer cell lines. Additionally, it has been shown to possess antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of '4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)' is not well understood. However, it has been proposed that the compound works by interfering with the DNA replication process in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)' have been studied in various in vitro and in vivo experiments. The compound has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication process.

Advantages and Limitations for Lab Experiments

One of the advantages of using '4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)' in lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful compound for the development of new anticancer drugs.
However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic to normal cells at high concentrations. Therefore, careful consideration must be given to the dosage and administration of this compound in experiments.

Future Directions

There are several future directions for the research on '4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)'. One of the areas of research is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases, such as fungal and bacterial infections.
Another area of research is the development of new synthesis methods for this compound. Researchers are exploring new methods that are more efficient and environmentally friendly.
Conclusion:
In conclusion, '4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)' is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylideneamino]-4-[3-[[4-(dimethylamino)phenyl]methylideneamino]-4-hydroxyphenyl]sulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4S/c1-33(2)23-9-5-21(6-10-23)19-31-27-17-25(13-15-29(27)35)39(37,38)26-14-16-30(36)28(18-26)32-20-22-7-11-24(12-8-22)34(3)4/h5-20,35-36H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFZUPLNTOYHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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